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Introduction
ARV-766 (Luxdegalutamide) is an orally bioavailable, second-generation PROTAC designed for

the targeted degradation of the androgen receptor (AR).[1] Developed by Arvinas, ARV-766 is

under investigation for the treatment of metastatic castration-resistant prostate cancer

(mCRPC).[1] It represents a significant therapeutic advancement over traditional AR inhibitors

by eliminating the AR protein, thereby addressing key mechanisms of drug resistance.[1]

Core Mechanism of Action: PROTAC-Mediated Protein
Degradation
As a heterobifunctional molecule, ARV-766 is composed of a ligand that binds to the androgen

receptor and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[2] This

unique structure allows ARV-766 to act as a molecular bridge, inducing proximity between the

AR and the E3 ligase. This proximity facilitates the formation of a ternary complex, which

triggers the ubiquitination of the AR.[3] The polyubiquitinated AR is then recognized and

degraded by the proteasome, the cell's natural protein disposal machinery.[3] Following

degradation of the AR, ARV-766 is released and can engage another AR molecule, acting in a

catalytic manner.
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Caption: Mechanism of action of ARV-766 as a PROTAC androgen receptor degrader.

Efficacy Against Wild-Type and Mutant Androgen
Receptors
A critical feature of ARV-766 is its potent activity against both wild-type AR and clinically

relevant AR ligand-binding domain (LBD) mutants.[4] These mutations, such as L702H, H875Y,

and T878A, are known to confer resistance to standard-of-care androgen-deprivation therapies.

[4] The ability of ARV-766 to degrade these mutant forms of the AR provides a promising

strategy to overcome acquired resistance in mCRPC.

Quantitative Data
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Parameter Cell Line Value Notes

DC₅₀ (Degradation) VCaP <1 nM

Half-maximal

degradation

concentration in wild-

type VCaP cells.[5][6]

[7]

IC₅₀ (Proliferation) VCaP 11.5 nM

Half-maximal

inhibitory

concentration for cell

proliferation.[8]

IC₅₀ (Proliferation) LNCaP 2.8 nM

Half-maximal

inhibitory

concentration for cell

proliferation.[8]

Parameter Model Value Notes

Dₘₐₓ (Degradation)
Murine Xenograft

Models
>90%

Maximum observed

degradation of AR at

efficacious doses.[5]

[6][9]

Oral Bioavailability Mouse 67%

Oral Bioavailability Rat 44%

Oral Bioavailability Dog 31%

Oral Bioavailability Monkey 99%

Clinical Trial Dosing Human (Phase 1/2)
100 mg or 300 mg

daily

Recommended doses

for Phase 2

expansion.[2][10]
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Objective: To quantify the dose-dependent degradation of the androgen receptor in prostate

cancer cells following treatment with ARV-766.

Materials:

Prostate cancer cell lines (e.g., VCaP, LNCaP).

Complete cell culture medium (e.g., DMEM with 10% FBS).

ARV-766 stock solution (in DMSO).

Vehicle control (DMSO).

Phosphate-buffered saline (PBS).

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

BCA protein assay kit.

Laemmli sample buffer.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF membranes.

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH (loading control).

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

Enhanced chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

Protocol:

Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at

the time of harvest. Allow cells to adhere for 24 hours.
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Compound Treatment: Prepare serial dilutions of ARV-766 in complete culture medium.

Aspirate the medium from the cells and replace it with the medium containing various

concentrations of ARV-766 or vehicle control. Incubate for the desired time period (e.g., 18-

24 hours).

Cell Lysis: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Add

100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a

microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer

the supernatant to a new tube and determine the protein concentration using a BCA assay

according to the manufacturer's instructions.

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add

Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5

minutes.

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) into the

wells of an SDS-PAGE gel. Perform electrophoresis to separate the proteins. Transfer the

separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C

with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the corresponding HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection and Analysis: Apply ECL substrate to the membrane and capture the

chemiluminescent signal using an imaging system. Quantify the band intensities and
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normalize the AR signal to the GAPDH signal.
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Caption: Experimental workflow for assessing ARV-766-mediated AR degradation via Western

Blot.

Objective: To evaluate the in vivo efficacy of orally administered ARV-766 in inhibiting the

growth of prostate cancer xenografts.

Materials:

Immunocompromised mice (e.g., male nude mice).

Prostate cancer cells (e.g., VCaP).

Matrigel.

ARV-766 formulation for oral gavage.

Vehicle control for oral gavage.

Calipers for tumor measurement.

Standard animal housing and care facilities.

Protocol:

Cell Preparation and Implantation: Harvest prostate cancer cells and resuspend them in a

mixture of PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension into the

flank of each mouse.

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a

predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control

groups.

Dosing: Administer ARV-766 or vehicle control to the respective groups via oral gavage daily

for the duration of the study.

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with

calipers two to three times per week and calculate the tumor volume. Monitor the body

weight of the mice as an indicator of toxicity.
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Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a

predetermined time point), euthanize the mice. Excise the tumors for pharmacodynamic

analysis (e.g., Western blot for AR levels).

Part 2: DB766 - An Antiprotozoal Agent
Introduction and Mechanism of Action
DB766 is a bis-arylimidamide compound with potent antiprotozoal activity, particularly against

Leishmania species, the causative agents of leishmaniasis.[11] Its mechanism of action is not

fully elucidated but is known to differ significantly from ARV-766. Studies suggest that DB766's

antileishmanial action involves the parasite's sterol metabolism.[12] Resistance to DB766 in

Leishmania donovani has been linked to a dramatic reduction in the expression of

CYP5122A1, a cytochrome P450 enzyme involved in ergosterol metabolism.[12] This suggests

that CYP5122A1 may be a target of or play a role in the activity of DB766.

Quantitative Data
Parameter Organism Value

IC₅₀
Leishmania donovani

(intracellular amastigotes)
0.036 µM[12][13]

IC₅₀
Leishmania amazonensis

(intracellular)
<0.1 µM[13]

IC₅₀
Leishmania major

(intracellular)
<0.1 µM[13]

This guide provides a comprehensive overview of the mechanism of action, quantitative data,

and experimental protocols for ARV-766, a clinically relevant androgen receptor degrader, while

also clarifying its distinction from the antiprotozoal compound DB766.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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